N-cyclohexyl-4-methoxybenzamide is an organic compound classified as a benzamide, characterized by a cyclohexyl group attached to the nitrogen atom and a methoxy group on the para position of the benzene ring. Its chemical formula is C_{13}H_{17}NO_2, and it has been assigned the CAS number 33739-91-2. The compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its unique structural properties, which allow it to interact with biological targets and be utilized in the design of novel materials.
The primary source for N-cyclohexyl-4-methoxybenzamide is its synthesis from 4-methoxybenzoic acid and cyclohexylamine. This reaction is commonly facilitated by coupling agents like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, often in the presence of bases such as N,N-diisopropylethylamine and solvents like dimethylformamide .
N-cyclohexyl-4-methoxybenzamide falls under the classification of:
The synthesis of N-cyclohexyl-4-methoxybenzamide primarily involves the following steps:
The typical yield for this synthesis can vary but has been reported around 56% under optimized conditions. The reaction can be scaled up for industrial applications by adjusting parameters such as temperature, pressure, and solvent choice .
N-cyclohexyl-4-methoxybenzamide features:
This structural arrangement contributes to its chemical reactivity and interaction with biological systems.
N-cyclohexyl-4-methoxybenzamide can undergo several chemical reactions:
The mechanism of action of N-cyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets within biological systems. In medicinal chemistry contexts, it may bind to proteins or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The precise pathways depend on the biological context and any modifications made to the compound during synthesis .
Relevant data indicate that N-cyclohexyl-4-methoxybenzamide exhibits moderate reactivity due to its functional groups, making it suitable for further chemical modifications .
N-cyclohexyl-4-methoxybenzamide has several scientific applications:
N-Cyclohexyl-4-methoxybenzamide (systematic IUPAC name: N-cyclohexyl-4-methoxybenzamide; CAS Registry Number: 33739-91-2) is a synthetic benzamide derivative characterized by a methoxy-substituted benzene ring linked via a carboxamide group to a cyclohexyl moiety. Its molecular formula is C₁₄H₁₉NO₂, corresponding to a molecular weight of 233.31 g/mol. The compound adopts a near-planar conformation between the benzamide core and the methoxy group, while the cyclohexyl group typically exhibits a chair conformation. Key bond parameters include a C7–N1 bond length of 1.331(3) Å and a C7–O1 bond length of 1.245(3) Å, consistent with delocalization in the amide carbonyl system [1].
Table 1: Crystallographic Parameters of N-Cyclohexyl-4-Methoxybenzamide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | Cc (No. 9) |
Unit Cell Dimensions | a = 11.1235(5) Å, b = 15.3724(5) Å, c = 8.1110(3) Å |
β angle | 109.3980(10)° |
Unit Cell Volume | 1308.21(9) ų |
Z (formula units) | 4 |
Temperature | 170 K |
R factor | 0.0300 |
The dihedral angle between the mean planes of the benzene ring and the cyclohexyl group is 51.76°, indicating significant three-dimensionality that influences packing and supramolecular interactions. Hydrogen bonding between the amide N–H and carbonyl oxygen (N1–H1⋯O1) dominates the crystal lattice, forming characteristic C(4) chains along the [001] direction [1] [6].
The synthesis of N-cyclohexyl-4-methoxybenzamide was first reported in the context of amide coupling methodologies using carbodiimide or uranium-based reagents. A standard preparation involves reacting 4-methoxybenzoic acid with cyclohexylamine in dimethylformamide (DMF), using HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 5 hours, followed by extraction with ethyl acetate and purification via recrystallization, yielding colorless crystalline product [1].
Its structural characterization emerged alongside studies on benzamide bioisosteres in the 2000s, particularly as researchers explored cycloalkyl substitutions to modulate lipophilicity and conformational flexibility. The compound served as a chemical intermediate in pharmaceutical development—for example, as a precursor to nitro-substituted analogs like N-cyclohexyl-4-methoxy-3-nitrobenzamide (CAS: 711599), which exhibit enhanced biological activity [3]. Unlike early benzamide drugs (e.g., 3-methoxybenzamide), the cyclohexyl variant was initially valued for its crystallinity and stability, facilitating structural analysis of amide-containing systems [5].
N-Cyclohexyl-4-methoxybenzamide occupies a pivotal niche in drug design due to its role as a conformational constraint tool and pharmacophore scaffold. Its structural features enable three key applications:
Table 2: Biological and Physicochemical Comparison of Key Benzamide Derivatives
Compound | Structural Feature | Target/Activity | Significance |
---|---|---|---|
N-Cyclohexyl-4-methoxybenzamide | Cyclohexyl + p-methoxy | FtsZ binding; PLA2G15 inhibition | Scaffold rigidity; CAD properties |
PC190723 | Thiazolopyridine substituent | Staphylococcal FtsZ (IC₅₀ = 55 ng/mL) | Lead antibiotic candidate |
N-(2-Hydroxycyclohexyl)-4-methoxybenzamide | Additional C2 hydroxy group | Anti-inflammatory potential | Enhanced H-bonding capacity |
3-Methoxybenzamide | m-Methoxy; no cycloalkyl | Base FtsZ inhibitor | Parent scaffold; low potency |
The cyclohexyl group’s impact is evident in pharmacokinetic optimization: Compared to smaller alkyl chains, it increases log P by ~0.8 units, improving passive diffusion while retaining metabolic stability. Derivatives like N-(2-hydroxycyclohexyl)-4-methoxybenzamide (CAS: 710290-26-9) further demonstrate how hydroxylation modulates solubility and target engagement [7]. Current research exploits this scaffold in PET radiotracer development, where its moderate μ-opioid receptor affinity (EC₅₀ = 1–100 nM) enables imaging of receptor occupancy .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0